4-Bromo-2,3,6-trimethyl-phenol

概要

説明

“4-Bromo-2,3,6-trimethyl-phenol” is a chemical compound with the CAS Number: 51857-41-1 . It has a molecular weight of 215.09 . It is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

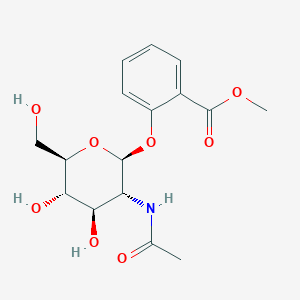

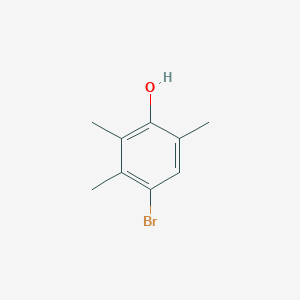

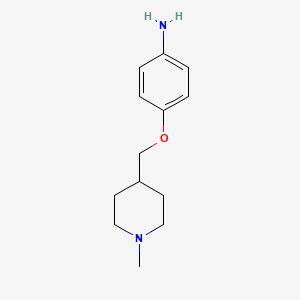

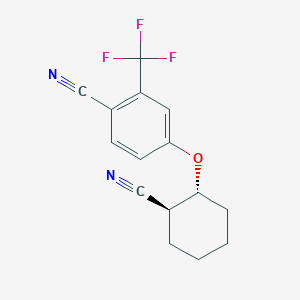

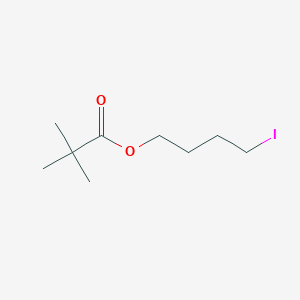

The molecular formula of “4-Bromo-2,3,6-trimethyl-phenol” is C9H11BrO . The InChI code is 1S/C9H11BrO/c1-5-4-8 (10)6 (2)7 (3)9 (5)11/h4,11H,1-3H3 .

Physical And Chemical Properties Analysis

“4-Bromo-2,3,6-trimethyl-phenol” is a solid substance . Its boiling point is 277.195ºC at 760 mmHg . The density is 1.407g/cm3 .

科学的研究の応用

Environmental and Biological Impacts

4-Bromo-2,3,6-trimethyl-phenol is part of a class of compounds that includes bromophenols, which have diverse applications and effects in both environmental and biological contexts. These compounds have been studied for their occurrence in the environment, potential toxicological effects, and utility in various industrial applications.

Environmental Presence and Toxicology : Bromophenols like 2,4,6-Tribromophenol are widely produced and have been reviewed extensively for their environmental concentrations, toxicokinetics, and toxicodynamics. They are found ubiquitously in the environment due to their use as intermediates in the synthesis of brominated flame retardants, pesticides, and as natural products of some aquatic organisms. Their environmental relevance is underscored by their persistence and the gaps in knowledge regarding their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Water Treatment Implications : The oxidation of bromophenols during water treatment, particularly with potassium permanganate, has been explored to understand their reactivity and the potential formation of brominated polymeric products of concern. This research is crucial for water utilities considering oxidative treatments for waters containing bromophenols, as it highlights the formation of potentially toxic byproducts (Jiang et al., 2014).

Antioxidant and Anticancer Properties : A novel bromophenol derivative, BOS-102, has been synthesized and shown to exhibit significant anticancer activities on human lung cancer cell lines. It induces G0/G1 cell cycle arrest and apoptosis through ROS-mediated pathways, highlighting the potential of bromophenols and their derivatives in developing new anticancer drugs (Guo et al., 2018).

Chemical Synthesis and Reactivity : The facile synthesis and high-spin cationic states of brominated oligo(N-phenyl-m-aniline)s demonstrate the chemical versatility and potential utility of bromophenols in organic synthesis and material science. These compounds' ability to adopt helical structures and exhibit unique redox properties may find applications in electronic materials and devices (Ito et al., 2002).

Antioxidant Effects in Marine Algae : Bromophenols isolated from marine algae have been investigated for their antioxidant effects. These compounds, found in species like Vertebrata lanosa, have shown significant radical-scavenging activities, suggesting their potential as natural antioxidants in pharmaceuticals and nutraceuticals (Olsen et al., 2013).

Safety and Hazards

作用機序

Target of Action

Bromophenols, a class of compounds to which 4-bromo-2,3,6-trimethyl-phenol belongs, are known to interact with various biological targets due to their structural similarity to phenolic compounds .

Mode of Action

Bromophenols are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

Bromophenols can potentially influence various biochemical pathways due to their ability to form carbon–carbon bonds .

Result of Action

Bromophenols have been detected in human samples, raising questions about their potential biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3,6-trimethyl-phenol . These factors could include pH, temperature, and the presence of other chemical entities, among others.

特性

IUPAC Name |

4-bromo-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZUMQRUUPCHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445384 | |

| Record name | 4-bromo-2,3,6-trimethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,3,6-trimethylphenol | |

CAS RN |

51857-41-1 | |

| Record name | 4-bromo-2,3,6-trimethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)